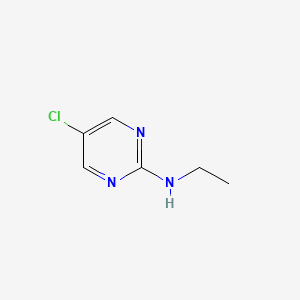

5-Chloro-N-ethylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-N-ethylpyrimidin-2-amine: is an aromatic heterocyclic compound with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-ethylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives followed by alkylation. One common method includes the reaction of 5-chloropyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-N-ethylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

5-Chloro-N-ethylpyrimidin-2-amine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 5-Chloro-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiviral properties . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

5-Chloropyrimidine: A precursor in the synthesis of 5-Chloro-N-ethylpyrimidin-2-amine.

N-Ethylpyrimidin-2-amine: A related compound without the chlorine substitution.

Uniqueness: this compound is unique due to the presence of both the chlorine and ethylamine groups, which confer specific chemical and biological properties.

Activité Biologique

5-Chloro-N-ethylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in various fields, including pharmacology and biochemistry.

This compound is a pyrimidine derivative characterized by the presence of a chlorine atom at the 5-position and an ethyl group attached to the nitrogen at the 1-position. The compound can be synthesized through various methods, typically involving the reaction of 5-chloro-2-aminopyrimidine with ethyl halides under basic conditions.

Synthetic Route Example:

- Starting Material: 5-chloro-2-aminopyrimidine.

- Reagent: Ethyl bromide or ethyl iodide.

- Base: Potassium carbonate.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Reaction Conditions: Heat under reflux for several hours.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated pyrimidines can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | High |

| N-benzyl derivatives | High | Moderate |

The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines.

Case Study Example:

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human leukemia cells (MV4-11), with an IC50 value indicating effective inhibition of cell growth at low concentrations (around 10 µM). This suggests a promising avenue for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Enzyme Inhibition: It may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways related to growth and proliferation.

- Receptor Interaction: The compound might interact with cellular receptors, altering downstream signaling cascades that lead to apoptosis in cancer cells.

Propriétés

IUPAC Name |

5-chloro-N-ethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPKSWPBWJIOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693783 |

Source

|

| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-01-7 |

Source

|

| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.